Wf-516

5-HT1A receptor occupancy presynaptic selectivity PET imaging

Wf-516 (CAS 310392-94-0, also designated MIN-117) is a small-molecule investigational antidepressant that functions as a serotonin (5-HT) reuptake inhibitor and dual antagonist of 5-HT1A and 5-HT2A receptors, exhibiting Ki values of 5 nM and 40 nM for the human 5-HT1A and 5-HT2A receptors, respectively. Structurally defined as (2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol, the compound also inhibits dopamine reuptake and possesses affinity for α1A- and α1B-adrenergic receptors.

Molecular Formula C25H25Cl2N3O4
Molecular Weight 502.4 g/mol
CAS No. 310392-94-0
Cat. No. B1662761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWf-516
CAS310392-94-0
Synonyms(2S)-1-(4-(3,4-dichlorophenyl)piperidin-1-yl)-3-(2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo(b) furan-4-yloxy)propan-2-ol monohydrochloride
Wf-516
Molecular FormulaC25H25Cl2N3O4
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OCC(CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O
InChIInChI=1S/C25H25Cl2N3O4/c1-15-28-29-25(33-15)24-12-19-22(3-2-4-23(19)34-24)32-14-18(31)13-30-9-7-16(8-10-30)17-5-6-20(26)21(27)11-17/h2-6,11-12,16,18,31H,7-10,13-14H2,1H3/t18-/m0/s1
InChIKeyXIYDIPLATGRHEC-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wf-516 (MIN-117) Procurement Guide: Triple-Action Serotonergic Antidepressant Candidate with Validated Presynaptic Selectivity


Wf-516 (CAS 310392-94-0, also designated MIN-117) is a small-molecule investigational antidepressant that functions as a serotonin (5-HT) reuptake inhibitor and dual antagonist of 5-HT1A and 5-HT2A receptors, exhibiting Ki values of 5 nM and 40 nM for the human 5-HT1A and 5-HT2A receptors, respectively . Structurally defined as (2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol, the compound also inhibits dopamine reuptake and possesses affinity for α1A- and α1B-adrenergic receptors [1]. Its hallmark pharmacological feature—validated by in vivo positron emission tomography (PET) and electrophysiology—is preferential binding to presynaptic 5-HT1A autoreceptors in the raphe nucleus while largely sparing postsynaptic 5-HT1A sites in the hippocampus, a differentiation from classical 5-HT1A ligands such as pindolol and WAY100635 [1][2].

Why Standard SSRIs or Standalone 5-HT1A Antagonists Cannot Substitute for Wf-516 in Mechanistic Studies of Rapid-Onset Antidepressant Action


Classical SSRIs (e.g., paroxetine, fluvoxamine) elevate synaptic 5-HT exclusively through serotonin transporter (SERT) blockade, a mechanism that paradoxically triggers 5-HT1A autoreceptor-mediated negative feedback—suppressing 5-HT neuronal firing for days to weeks until autoreceptor desensitization occurs, thereby delaying therapeutic onset [1]. Standalone 5-HT1A antagonists such as pindolol can block this autoreceptor feedback but exhibit near-complete postsynaptic occupancy as well (91.8–98.3% at 30 mg/kg in both hippocampus and raphe nucleus), which may counteract the postsynaptic serotonergic enhancement needed for antidepressant efficacy [1][2]. Wf-516 uniquely integrates three actions—SERT inhibition, 5-HT1A autoreceptor antagonism, and 5-HT2A antagonism—within a single molecular entity while demonstrating a 2.5-fold regional occupancy differential (maximal occupancy: raphe nucleus 53.8% vs. hippocampus 20.7%), a presynaptic targeting profile that neither SSRIs alone nor pindolol alone, nor their combination, has been shown to replicate [1][3]. A purchaser selecting a generic SSRI or a simple 5-HT1A antagonist for experimental models of rapid-onset or dual-mechanism antidepressant action therefore cannot recapitulate the composite pharmacodynamic signature of Wf-516.

Wf-516 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Pindolol, Fluvoxamine, Paroxetine, and WAY100635


Regional 5-HT1A Receptor Occupancy Selectivity: Wf-516 Exhibits a 2.5-Fold Presynaptic Preference, Whereas Pindolol Shows Near-Universal Occupancy

In a direct head-to-head in vivo PET study using [11C]WAY-100635 in rat brain, Wf-516 demonstrated marked regional selectivity for 5-HT1A receptors in the raphe nucleus (predominantly presynaptic autoreceptors) over the hippocampus (predominantly postsynaptic). The maximal occupancy by Wf-516, as calculated from regression curve fitting, reached 53.8% in the raphe nucleus vs. only 20.7% in the hippocampus—a more than 2.5-fold difference [1]. At 3 mg/kg oral Wf-516 (corresponding to its ED50 for 5-HTT blockade), the occupancy differential between hippocampus and raphe nucleus was approximately 100% (6.8% vs. 13.2%), whereas pindolol at 3 mg/kg (close to its ED50 for the raphe nucleus) showed only a ~50% differential (37.0% vs. 57.3%) [1]. At the highest dose tested (30 mg/kg), pindolol achieved 91.8% occupancy in hippocampus and 98.3% in raphe nucleus—essentially saturating both regions—while Wf-516 occupancy plateaued far below full saturation [1]. Statistical analysis confirmed a significant interaction between Wf-516 dose and region (p<0.01, F(4,12)=7.53 by two-way repeated-measures ANOVA), whereas no marked dose×region interaction was observed for pindolol (p>0.05) [1].

5-HT1A receptor occupancy presynaptic selectivity PET imaging raphe nucleus antidepressant mechanism

In Vivo Serotonin Transporter Occupancy Potency: Wf-516 Demonstrates ~4.9-Fold Higher Potency Than Fluvoxamine for Central 5-HTT Occupancy

In a small-animal PET study using [11C]DASB to quantify central serotonin transporter (5-HTT) occupancy in rats, Wf-516 produced a dose-dependent reduction in radioligand binding with a half-maximal effective dose (ED50) of 3.1 mg/kg. In the same experimental paradigm, the conventional SSRI fluvoxamine required an ED50 of 15.2 mg/kg to achieve equivalent 5-HTT occupancy, establishing a ~4.9-fold potency advantage for Wf-516 at the transporter level [1]. Ex vivo measurements corroborated this finding, yielding ED50 values of 1.1 mg/kg for Wf-516 and 4.5 mg/kg for fluvoxamine, a ~4.1-fold difference [1]. Critically, the plasma concentration of fluvoxamine required for 50% central 5-HTT occupancy in this rat model (6.1 ng/mL) closely approximated the value independently determined in human PET studies (4.6 ng/mL), supporting the translational validity of the experimental system and lending credibility to the cross-species relevance of Wf-516's potency advantage [1].

serotonin transporter occupancy SERT PET ED50 fluvoxamine Wf-516

Multi-Target Receptor Binding Profile: Wf-516 Combines Nanomolar 5-HT1A/5-HT2A Antagonism with SERT Inhibition, Unlike Paroxetine Which Is a Pure SERT Ligand

Wf-516 exhibits a triple-action binding profile: it binds with high affinity to human 5-HT1A receptors (Ki = 5 nM) and 5-HT2A receptors (Ki = 40 nM), while simultaneously inhibiting serotonin reuptake at the serotonin transporter (SERT) . By contrast, paroxetine—a prototypical SSRI and the active comparator in the Phase IIa clinical trial of MIN-117—is an exquisitely potent SERT inhibitor (Ki = 0.04–0.05 nM) but displays negligible affinity for 5-HT1A and 5-HT2A receptors, with estimated Ki values exceeding several micromolar for these serotonergic targets [1]. Wf-516 additionally possesses subnanomolar affinity for the histamine H1 receptor (Ki = 0.5 nM) and moderate affinity for the sigma-1 receptor (Ki = 287 nM), along with dopamine reuptake inhibition and α1A/α1B-adrenergic receptor affinity . This polypharmacology—particularly the dual 5-HT1A/5-HT2A antagonism coupled with SERT blockade—is not present in any marketed SSRI or SNRI, making Wf-516 uniquely suited for studies investigating the contribution of simultaneous autoreceptor antagonism and transporter inhibition to antidepressant efficacy.

5-HT1A antagonist 5-HT2A antagonist SERT inhibitor paroxetine binding affinity mechanism of action

Postsynaptic 5-HT1A Receptor Sparing: Wf-516 Is Devoid of Postsynaptic Antagonistic Activity, Unlike the Prototypical 5-HT1A Antagonist WAY100635

In in vivo electrophysiological recordings from CA3 pyramidal neurons of the rat hippocampus, microiontophoretic application of 5-HT produced a characteristic inhibitory effect on neuronal firing. The selective 5-HT1A antagonist WAY100635 completely blocked this postsynaptic 5-HT1A-mediated inhibition. By direct contrast, Wf-516 did not block the inhibitory effect of microiontophoretically applied 5-HT on CA3 pyramidal neurons, demonstrating that Wf-516 is functionally devoid of postsynaptic 5-HT1A receptor antagonistic activity in this structure [1]. This finding is mechanistically consistent with the PET-derived occupancy data showing low maximal 5-HT1A receptor occupancy by Wf-516 in the hippocampus (20.7%), a region rich in postsynaptic 5-HT1A receptors [2]. The electrophysiological sparing of postsynaptic 5-HT1A responses is a critical differentiation: WAY100635, while useful as a pharmacological tool for blocking all 5-HT1A receptors, abolishes both presynaptic and postsynaptic serotonergic signaling, whereas Wf-516 selectively attenuates presynaptic autoreceptor feedback while preserving postsynaptic responsiveness to endogenous 5-HT [1].

postsynaptic 5-HT1A receptor electrophysiology WAY100635 hippocampus CA3 pyramidal neurons

In Vivo Functional Antagonism of Somatodendritic 5-HT1A Autoreceptors: Wf-516 Attenuates LSD-Induced 5-HT Neuronal Inhibition at Doses That Do Not Alter Basal Firing

In the dorsal raphe nucleus (DRN) of anesthetized rats, cumulative intravenous administration of Wf-516 (0.5 mg/kg increments) produced a dose-dependent inhibition of 5-HT neuronal firing, with total suppression of firing activity achieved at a cumulative dose of 2.8 ± 0.3 mg/kg [1]. Critically, a sub-threshold dose of 1 mg/kg Wf-516, which by itself induced no change in basal 5-HT neuronal firing, markedly attenuated the inhibitory effect of the 5-HT1A autoreceptor agonist LSD, directly demonstrating functional 5-HT1A autoreceptor antagonism in vivo [1]. In complementary data from a separate source, Wf-516 at 0.5 mg/kg IV was shown to block the inhibitory effect of the 5-HT1A autoreceptor agonist 8-OH-DPAT by approximately 70% without affecting basal firing activity . Additionally, in the locus coeruleus, 1 mg/kg Wf-516 dampened the inhibitory effect of the preferential 5-HT2A agonist DOI on norepinephrine neurons, confirming functional 5-HT2A receptor antagonism in a second neuronal population [1]. This in vivo functional profile—autoreceptor antagonism at doses that leave basal serotonergic tone unperturbed—is mechanistically consistent with the presynaptic selectivity demonstrated by PET imaging and distinguishes Wf-516 from neutral antagonists that block both presynaptic and postsynaptic receptors indiscriminately.

5-HT1A autoreceptor dorsal raphe nucleus electrophysiology LSD autoreceptor antagonism Wf-516

Phase IIa Clinical Antidepressant Activity with Active Comparator Paroxetine: MIN-117 (Wf-516) Demonstrates Dose-Dependent Superiority Over Placebo and a 24% Remission Rate

In a randomized, double-blind, placebo- and active-controlled Phase IIa clinical trial (NCT03446846), MIN-117 (Wf-516) was evaluated in adult patients with Major Depressive Disorder (MDD) across four treatment arms: MIN-117 0.5 mg daily, MIN-117 2.5 mg daily, placebo, and paroxetine 20 mg daily (n=84 total enrolled) [1][2]. The trial met its primary endpoint, with MIN-117 demonstrating dose-dependent superiority over placebo as measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score over six weeks of treatment [3]. Paroxetine (20 mg daily) was used as an active control and confirmed assay sensitivity, validating the trial's ability to detect an antidepressant signal [3]. Among patients treated with the 2.5 mg dose of MIN-117, 24% achieved prospectively defined remission [3]. Improvement in MADRS scores for MIN-117 against placebo was observed as early as two weeks into treatment [3]. However, a subsequent Phase IIb trial with larger enrollment did not demonstrate statistically significant separation from placebo on the primary MADRS endpoint, indicating that the clinical development trajectory remains under investigation [4].

major depressive disorder MIN-117 Phase IIa MADRS paroxetine active comparator

Optimal Procurement and Experimental Application Scenarios for Wf-516 (MIN-117) Based on Evidence-Backed Differentiation


Preclinical PET Imaging Studies of Presynaptic vs. Postsynaptic 5-HT1A Receptor Occupancy: Wf-516 as a Selective Autoreceptor Probe

Researchers employing small-animal PET with [11C]WAY-100635 to quantify regional 5-HT1A receptor occupancy should select Wf-516 as the tool compound of choice when experimental objectives require selective labeling of presynaptic autoreceptor populations. As demonstrated by Saijo et al. (2012), Wf-516 achieves a 2.5-fold differential in maximal occupancy between raphe nucleus (53.8%) and hippocampus (20.7%), enabling within-subject comparisons of presynaptic vs. postsynaptic receptor engagement that cannot be performed with pindolol (near-complete occupancy in both regions) [1]. The recommended dosing range for PET occupancy studies is 3–30 mg/kg oral in rats, with a 5-hour pretreatment interval [1].

In Vivo Electrophysiology Studies Investigating Rapid-Onset Antidepressant Mechanisms: Simultaneous SERT Blockade and 5-HT1A Autoreceptor Antagonism

Investigators using in vivo extracellular single-unit recording in the rat dorsal raphe nucleus to study the temporal dynamics of 5-HT neuronal firing recovery should employ Wf-516 at 1 mg/kg IV as a probe for selective 5-HT1A autoreceptor antagonism (without altering basal firing), and at 2.8 mg/kg IV for complete 5-HT neuronal suppression [1]. Unlike WAY100635, which ablates both presynaptic and postsynaptic 5-HT1A responses—confounding the interpretation of network-level effects—Wf-516's postsynaptic sparing in CA3 hippocampal pyramidal neurons enables cleaner dissociation of pre- and post-synaptic contributions to antidepressant-like electrophysiological signatures [1]. The 5-HT2A antagonist activity at 1 mg/kg (validated by attenuation of DOI-induced NE neuronal inhibition in the locus coeruleus) also permits concomitant assessment of 5-HT2A-mediated noradrenergic modulation [1].

Translational Biomarker Studies Requiring Clinically Benchmarked Antidepressant Candidates: Wf-516 (MIN-117) with Phase IIa Validation Against Paroxetine

Drug development teams and translational research groups seeking to evaluate novel biomarkers of antidepressant response (e.g., EEG, fMRI, or peripheral markers) in healthy volunteer or patient studies should prioritize MIN-117 over purely preclinical tool compounds, given its Phase IIa clinical data package demonstrating dose-dependent MADRS reduction, 24% remission at 2.5 mg, and active comparator benchmarking against paroxetine 20 mg [1]. The availability of clinical safety and tolerability data from a randomized, double-blind, placebo-controlled trial reduces the translational risk associated with advancing the compound into biomarker-focused experimental medicine studies [1]. The compound's multi-target mechanism (SERT + 5-HT1A + 5-HT2A) also makes it a candidate for investigating biomarkers hypothesized to differentiate multi-modal serotonergic agents from pure SSRIs.

Polypharmacology Profiling and Selectivity Screening Panels: Wf-516 as a Multi-Target Reference Standard for Serotonergic and Adrenergic Off-Target Assessment

Contract research organizations (CROs) and academic screening facilities that maintain reference compound libraries for receptor binding and functional assay panels should include Wf-516 as a characterized multi-target standard for the following targets: 5-HT1A receptor (Ki = 5 nM human, Ki = 7.9–8.1 nM rat), 5-HT2A receptor (Ki = 40 nM human), SERT (functional inhibition), dopamine transporter (functional inhibition), H1 receptor (Ki = 0.5 nM), sigma-1 receptor (Ki = 287 nM), and α1A/α1B-adrenergic receptors (affinity reported but Ki values not publicly disclosed) [1][2]. This polypharmacology profile makes Wf-516 particularly valuable as a positive control in selectivity counter-screens when profiling novel serotonergic or antidepressant candidates, as it simultaneously engages multiple receptors within the aminergic GPCR and transporter families—an attribute no single SSRI or 5-HT1A antagonist reference standard can provide.

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